3-Aminoindolizine-6-carboxylic acid
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Overview
Description
3-Aminoindolizine-6-carboxylic acid is a heterocyclic compound that features an indolizine ring system with an amino group at the 3-position and a carboxylic acid group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminoindolizine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of substituted o-iodoaniline with dicarbonyl compounds, followed by cyclization using a base and a catalytic amount of copper(I) iodide . Another approach involves the use of palladium-catalyzed reactions to form the indolizine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow technology, which allows for the rapid and efficient synthesis of compound libraries through orthogonal diversification . This method can be fully automated, providing a scalable and reproducible means of production.
Chemical Reactions Analysis
Types of Reactions
3-Aminoindolizine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indolizine ring, particularly at positions activated by the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols, and substitution reactions can introduce various functional groups onto the indolizine ring.
Scientific Research Applications
3-Aminoindolizine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: It is used in the development of pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of 3-Aminoindolizine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives can bind to multiple receptors with high affinity, leading to various biological effects . The pathways involved may include inhibition of enzymes or modulation of signaling pathways, depending on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indolizine derivatives such as indole-3-carboxylic acid esters and 3-alkoxycarbonyl derivatives of indole . These compounds share structural similarities but may differ in their functional groups and biological activities.
Uniqueness
3-Aminoindolizine-6-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the indolizine ring
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-aminoindolizine-6-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c10-8-4-3-7-2-1-6(9(12)13)5-11(7)8/h1-5H,10H2,(H,12,13) |
InChI Key |
ZGEPWXYEZCXZCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN2C1=CC=C2N)C(=O)O |
Origin of Product |
United States |
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